molecular formula C13H17ClN4O B2403254 N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride CAS No. 1837554-59-2

N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride

Cat. No.: B2403254
CAS No.: 1837554-59-2
M. Wt: 280.76
InChI Key: GNJQVLAQYXYGHQ-UHFFFAOYSA-N
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Description

N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or silver catalysts, are often employed to facilitate the formation of the indazole ring . The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, indazole derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride stands out due to its unique combination of the indazole ring with the piperidine and carboxamide groups. This structural arrangement imparts specific chemical and biological properties that make it valuable for various research applications.

Properties

IUPAC Name

N-(1H-indazol-5-yl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.ClH/c18-13(9-2-1-5-14-7-9)16-11-3-4-12-10(6-11)8-15-17-12;/h3-4,6,8-9,14H,1-2,5,7H2,(H,15,17)(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJQVLAQYXYGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC3=C(C=C2)NN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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